Thiacloprid amide

Descripción general

Descripción

Thiacloprid amide is a metabolite of thiacloprid, an insecticide belonging to the class of neonicotinoids . It is primarily used for foliar applications for pest control in arable crops, orchards, vegetables, and other crops .

Synthesis Analysis

Thiacloprid is converted to thiacloprid amide via oxidative cleavage . The transformation of thiacloprid to thiacloprid amide has been demonstrated via the process of hydroxylation and hydration by the nitrogen-fixing bacterium Microvirga flocculans CGMCC 1.16731 .

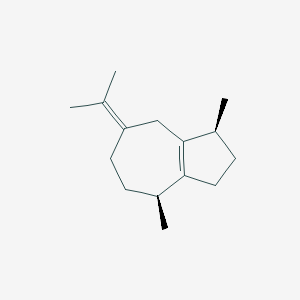

Molecular Structure Analysis

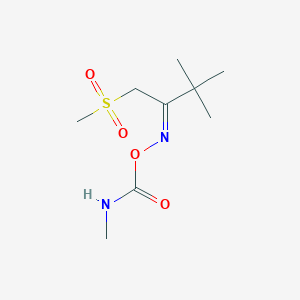

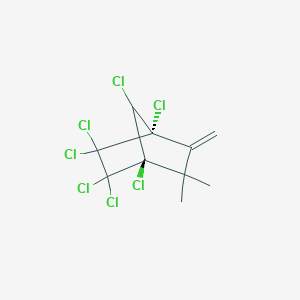

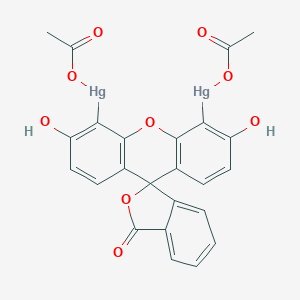

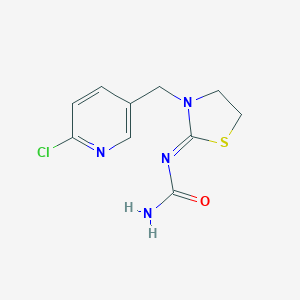

The molecular formula of Thiacloprid amide is C10H11ClN4OS . It belongs to the class of organic compounds known as 2-halopyridines, which are organic compounds containing a pyridine ring substituted at the 2-position by a halogen atom .

Aplicaciones Científicas De Investigación

Application in Aquatic Toxicology

Specific Scientific Field

Aquatic Toxicology

Summary of the Application

Thiacloprid-amide, a metabolite of the neonicotinoid thiacloprid, has been studied for its effects on the immune cells of fish. This research is important because neonicotinoids may interfere with the immune system in non-target animals exposed to these pesticides .

Methods of Application or Experimental Procedures

The study involved exposing primary cultures of leukocytes isolated from the carp head kidney and the continuous adherent carp monocyte/macrophage cell line to sub-micromolar concentrations of thiacloprid-amide .

Results or Outcomes

The study found that thiacloprid-amide generates oxidative stress in carp immune cells, which is a significant mechanism of neonicotinoid immunotoxicity. Significant increases were observed in the formation of reactive oxygen species (ROS) and malondialdehyde (MDA). The antioxidant status alteration was linked with a decrease in antioxidant enzyme activity .

Application in Environmental Bioremediation

Specific Scientific Field

Environmental Bioremediation

Summary of the Application

Thiacloprid-amide is a metabolite of the neonicotinoid thiacloprid. Microorganisms capable of degrading neonicotinoids can potentially be used for bioremediation of environments contaminated with these pesticides .

Methods of Application or Experimental Procedures

The study involved the use of the nitrile hydratase enzyme produced by the Aminobacter, which has the ability to transform the nitrile group into an amide group .

Results or Outcomes

The study found that the nitrile hydratase enzyme efficiently biotransformed thiacloprid into thiacloprid-amide .

Application in Agroecosystem Biodegradation

Specific Scientific Field

Agroecosystem Biodegradation

Summary of the Application

Thiacloprid-amide, as a metabolite of the neonicotinoid thiacloprid, has been studied for its biodegradation in agroecosystems. This research is crucial because neonicotinoids, due to their extensive use, have immensely increased environmental residues in the last two decades, causing many hazardous effects on non-target organisms, including humans .

Methods of Application or Experimental Procedures

The study involved the use of microbial species, which makes the degradation of xenobiotics more accessible, fast, and active due to their smaller size .

Results or Outcomes

The study found that the degradation of imidacloprid and thiacloprid converted into multiple intermediates such as desnitro-imidacloprid, imidacloprid urea, thiacloprid amide, and 6-chloronicotinic acid . This novel study provides new insights to remove hazardous substances and excellent contribution to the environmental fate of neonicotinoids .

Application in Enzyme Assay

Specific Scientific Field

Enzyme Assay

Summary of the Application

Thiacloprid-amide has been studied for its transformation through the enzyme assay. The specific activity of NhpA was significantly more than NhcA .

Results or Outcomes

In the presence of copper, enhanced degradation (transformation of thiacloprid to thiacloprid amide) was achieved due to activated NhcA .

Application in Pesticide Risk Assessment

Specific Scientific Field

Pesticide Risk Assessment

Summary of the Application

Thiacloprid-amide, as a metabolite of the neonicotinoid thiacloprid, has been studied for its risk assessment as an insecticide. This research is crucial because neonicotinoids, due to their extensive use, have immensely increased environmental residues in the last two decades, causing many hazardous effects on non-target organisms, including humans .

Methods of Application or Experimental Procedures

The study involved the evaluation of data concerning the necessity of thiacloprid as an insecticide to control a serious danger to plant health which cannot be contained by other available means, including non‐chemical methods .

Results or Outcomes

The study provides reliable end points, appropriate for use in regulatory risk assessment .

Direcciones Futuras

Future research could focus on the biodegradation and bioremediation processes for neonicotinoids, including Thiacloprid amide . The use of microbial species makes the degradation of xenobiotics more accessible, fast, and active due to their smaller size . The incorporation of modern tools/techniques such as metabolic engineering, microbial biotechnology, omics-based database approaches or systems biology, artificial intelligence, and machine learning can fasten and give better bioremediation results .

Propiedades

IUPAC Name |

(Z)-[3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4OS/c11-8-2-1-7(5-13-8)6-15-3-4-17-10(15)14-9(12)16/h1-2,5H,3-4,6H2,(H2,12,16)/b14-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZHOZPJYAQQNU-UVTDQMKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=NC(=O)N)N1CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS/C(=N\C(=O)N)/N1CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583566 | |

| Record name | Thiacloprid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(6-Chloro-3-pyridylmethyl)thiazolidin-2-ylidene]urea | |

CAS RN |

676228-91-4 | |

| Record name | Thiacloprid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.